- Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl ReductionsAngewandte Chemie, 2017, 56(50), 15910-15915,
Cas no 939-27-5 (2-Ethylnaphthalene)

2-Ethylnaphthalene structure
Nome do Produto:2-Ethylnaphthalene
2-Ethylnaphthalene Propriedades químicas e físicas
Nomes e Identificadores
-
- Naphthalene, 2-ethyl-
- 2-Ethylnaphthalene
- 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
- 2-Ethylnaphthalene Solution
- 2-Ethylnaphthalene1000µg
- 2-Ethyl-naphthalene
- beta-Ethylnaphthalene
- .beta.-Ethylnaphthalene
- RJTJVVYSTUQWNI-UHFFFAOYSA-N
- NSC59389
- Naphthalene, 2-ethyl
- WLN: L66J C2
- RJTJVVYSTUQWNI-UHFFFAOYSA-
- 5965AF
- BDBM50159278
- SBB061449
- VZ24528
- FCH1115754
- ST5104746
- 2-Ethylnaphthalene (ACI)
- 3-Ethylnaphthalene
- NSC 59389
- β-Ethylnaphthalene
- CHEMBL370944
- DTXSID9061330
- MFCD00004127
- AKOS015912895
- 939-27-5
- SY051582
- InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- E0147
- 2-Ethylnaphthalene, >=99%
- CS-0152501
- QR6992R4PR
- NSC-59389
- NS00039769
- EINECS 213-360-0
- MFCD00084376
- DB-057450
- D83899
- AS-56938
-
- MDL: MFCD00004127
- Inchi: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- Chave InChI: RJTJVVYSTUQWNI-UHFFFAOYSA-N
- SMILES: C1C=C2C(C=C(CC)C=C2)=CC=1
Propriedades Computadas
- Massa Exacta: 156.0939g/mol
- Carga de Superfície: 0
- XLogP3: 4.4
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 156.0939g/mol
- Massa monoisotópica: 156.0939g/mol
- Superfície polar topológica: 0Ų
- Contagem de Átomos Pesados: 12
- Complexidade: 139
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Henrys Law Constant: 5.38e-04 atm-m3/mole
- Cor/Forma: Not determined
- Densidade: 0.992 g/mL at 25 °C(lit.)
- Ponto de Fusão: −70 °C (lit.)
- Ponto de ebulição: 251-252 °C(lit.)
- Ponto de Flash: Fahrenheit: 219.2 ° f
Celsius: 104 ° c - Índice de Refracção: n20/D 1.599(lit.)
- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.40220
- Solubilidade: Soluble in ethanol and diethyl ether.
2-Ethylnaphthalene Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S23-S24/25
- RTECS:QJ6960000
2-Ethylnaphthalene Dados aduaneiros
- CÓDIGO SH:2902909090
- Dados aduaneiros:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Ethylnaphthalene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A587804-5g |
2-Ethylnaphthalene |
939-27-5 | 99% GC | 5g |
$40.0 | 2025-02-21 | |
abcr | AB251385-25 g |
2-Ethylnaphthalene, 99%; . |
939-27-5 | 99% | 25 g |
€152.00 | 2023-07-20 | |
TRC | E937350-2.5g |
2-Ethylnaphthalene |
939-27-5 | 2.5g |
$ 115.00 | 2022-06-05 | ||
Ambeed | A587804-1g |
2-Ethylnaphthalene |
939-27-5 | 99% GC | 1g |
$13.0 | 2025-02-21 | |
Ambeed | A587804-25g |
2-Ethylnaphthalene |
939-27-5 | 99% GC | 25g |
$118.0 | 2025-02-21 | |
TRC | E937350-500mg |
2-Ethylnaphthalene |
939-27-5 | 500mg |
$ 65.00 | 2022-06-05 | ||
Chemenu | CM394307-100g |
2-Ethylnaphthalene |
939-27-5 | 95%+ | 100g |
$551 | 2024-07-19 | |
Chemenu | CM394307-25g |
2-Ethylnaphthalene |
939-27-5 | 95%+ | 25g |
$173 | 2024-07-19 | |
Aaron | AR0033ZV-25g |
2-Ethylnaphthalene |
939-27-5 | 98% | 25g |
$133.00 | 2025-01-21 | |
Ambeed | A587804-100g |
2-Ethylnaphthalene |
939-27-5 | 99% GC | 100g |
$464.0 | 2025-02-21 |
2-Ethylnaphthalene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Water , Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol , Tetrahydrofuran ; 11 s, 4.9 atm, 25 °C
Referência
- Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymerRSC Advances, 2015, 5(57), 45760-45766,
Método de produção 3
Condições de reacção
1.1 Catalysts: Iron chloride (FeCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 18 °C
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalystGreen Chemistry, 2015, 17(3), 1408-1413,
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
Referência
- Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additivesTetrahedron Letters, 2005, 46(45), 7743-7745,
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 5 min, rt
Referência
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed ReductionEuropean Journal of Organic Chemistry, 2021, 2021(14), 2103-2106,
Método de produção 8
Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ; 1 h, 78 °C
Referência
- Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalystsSynthesis, 2003, (2), 302-306,
Método de produção 9
Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 3 min, rt
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
Referência
- Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using DiisopropylaminoboraneACS Catalysis, 2018, 8(8), 7475-7483,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ; 3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for HydrogenationsAngewandte Chemie, 2014, 53(14), 3722-3726,
Método de produção 11
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ; 24 h, 120 °C
Referência
- Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: a DFT studyFrontiers in Chemistry (Lausanne, 2022, 10,,
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ; 2 h, 3 bar, 100 °C
Referência
- Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation ProcessesAdvanced Synthesis & Catalysis, 2013, 355(18), 3648-3660,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ; 24 h, reflux
Referência
- Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applicationsDalton Transactions, 2020, 49(34), 11958-11970,
Método de produção 15
Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl ChainsACS Catalysis, 2017, 7(7), 4491-4496,
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
Referência
- B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of SulfidesOrganic Letters, 2015, 17(13), 3366-3369,
Método de produção 17
Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether , Toluene ; 5 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
Referência
- Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride EliminationAngewandte Chemie, 2016, 55(20), 6093-6098,
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ; 24 h, 5 bar, 120 °C
Referência
- Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand CooperationJournal of the American Chemical Society, 2022, 144(41), 19115-19126,
Método de produção 19
Condições de reacção
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ; 10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
Referência
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl HalidesOrganic Letters, 2022, 24(34), 6277-6281,
Método de produção 20
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
Referência
- Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic SubstratesAngewandte Chemie, 2018, 57(39), 12721-12726,
2-Ethylnaphthalene Raw materials
- 2-Bromonaphthalene
- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester
- 2'-Acetonaphthone
- 2-(1-Methoxyethyl)naphthalene
- 1-(Naphthalen-2-yl)ethanamine
- 2-Vinylnaphthalene
- Ethylmagnesium Bromide (3M in Et2O)
- 2-Naphthyl trifluoromethanesulfonate
- 2-[1-[(4-Bromophenyl)thio]ethyl]naphthalene
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetraethyldi-, stereoisomer
- 2-Methoxynaphthalene
- Ethylzinc bromide, 0.50 M in THF
2-Ethylnaphthalene Preparation Products
2-Ethylnaphthalene Literatura Relacionada
-
Vadoud H. Niri,Janusz Pawliszyn Analyst 2007 132 425
-
Emma A. Hall,Md Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2017 7 1537
-
Mani Ramanathan,Chun-Kai Kuo,Shiuh-Tzung Liu Org. Biomol. Chem. 2016 14 11446
-
Anna Kozina,Pedro Díaz-Leyva,Christian Friedrich,Eckhard Bartsch Soft Matter 2012 8 1033
-
Yuki Ishii,Chihiro Hayashi,Yoshihisa Suzuki,Takashi Hirano Photochem. Photobiol. Sci. 2014 13 182
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939-27-5)2-Ethylnaphthalene

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):167.0/522.0